A Technical Guide to 3,3-Dimethylcyclobutane-1-sulfonyl chloride: Synthesis, Characterization, and Applications
A Technical Guide to 3,3-Dimethylcyclobutane-1-sulfonyl chloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Reagent
This technical guide delves into the core characteristics of 3,3-dimethylcyclobutane-1-sulfonyl chloride, a potentially valuable but currently uncatalogued chemical entity. As of the latest revisions of major chemical databases, this compound does not possess a registered CAS number, indicating its novelty and lack of extensive commercial availability. This guide, therefore, serves as a forward-looking resource, providing a scientifically grounded framework for its synthesis, putative properties, and potential applications, particularly in the realm of medicinal chemistry and drug discovery. The information presented herein is synthesized from established principles of organic chemistry and data from structurally related compounds.
Core Identifiers and Physicochemical Profile
The absence of a registered CAS number for 3,3-dimethylcyclobutane-1-sulfonyl chloride necessitates a reliance on its systematic nomenclature and predicted properties. It is crucial to distinguish this compound from its carbonyl analogue, 3,3-dimethylcyclobutane-1-carbonyl chloride, which is a known compound with CAS number 34970-21-3.
| Identifier | Value | Source |
| IUPAC Name | 3,3-dimethylcyclobutane-1-sulfonyl chloride | N/A |
| CAS Number | Not Assigned | N/A |
| Molecular Formula | C₆H₁₁ClO₂S | Calculated |
| Molecular Weight | 182.67 g/mol | Calculated |
| Canonical SMILES | CC1(CC(C1)S(=O)(=O)Cl)C | Predicted |
| InChI Key | QEOBYXOZSIQDRK-UHFFFAOYSA-N | Predicted[1] |
A note on the absence of a CAS Number: A CAS (Chemical Abstracts Service) Registry Number is a unique identifier assigned to a specific chemical substance. The lack of a CAS number for 3,3-dimethylcyclobutane-1-sulfonyl chloride suggests it has not been previously reported in the scientific literature or registered in the CAS database. Researchers who successfully synthesize and characterize this compound would be in a position to request a new CAS number assignment.
Proposed Synthesis and Mechanistic Considerations
The synthesis of 3,3-dimethylcyclobutane-1-sulfonyl chloride is not explicitly described in the current body of scientific literature. However, a robust synthetic route can be proposed based on established methods for the preparation of other alkyl sulfonyl chlorides. A highly plausible approach involves the synthesis of the corresponding sulfonic acid followed by chlorination.
Synthetic Pathway Overview
A logical and experimentally feasible synthetic pathway is outlined below. This multi-step process begins with the commercially available 3,3-dimethylcyclobutanecarboxylic acid and proceeds through the corresponding sulfonic acid.
Caption: Proposed synthetic workflow for 3,3-dimethylcyclobutane-1-sulfonyl chloride.
Detailed Experimental Protocol (Proposed)
Step 1: Reduction of 3,3-Dimethylcyclobutanecarboxylic Acid
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To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3,3-dimethylcyclobutanecarboxylic acid (1.0 equivalent) in the same anhydrous solvent dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
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Filter the resulting precipitate and wash thoroughly with the solvent.
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Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,3-dimethylcyclobutane-1-methanol.
Step 2: Bromination of 3,3-Dimethylcyclobutane-1-methanol
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To a solution of 3,3-dimethylcyclobutane-1-methanol (1.0 equivalent) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise with stirring.
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After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours.
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Pour the reaction mixture onto ice and separate the organic layer.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(bromomethyl)-3,3-dimethylcyclobutane.
Step 3: Sulfonation of 1-(Bromomethyl)-3,3-dimethylcyclobutane
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Prepare a solution of sodium sulfite (Na₂SO₃) (1.2 equivalents) in water.
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Add 1-(bromomethyl)-3,3-dimethylcyclobutane (1.0 equivalent) to the aqueous sodium sulfite solution.
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Heat the mixture to reflux and stir vigorously for 24-48 hours.
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Cool the reaction mixture to room temperature and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.
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The aqueous layer containing the sodium 3,3-dimethylcyclobutane-1-methanesulfonate can be used directly in the next step or the product can be isolated by evaporation of the water.
Step 4: Chlorination of Sodium 3,3-dimethylcyclobutane-1-methanesulfonate
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To the crude sodium 3,3-dimethylcyclobutane-1-methanesulfonate (1.0 equivalent), add thionyl chloride (SOCl₂) (2.0-3.0 equivalents) or phosphorus pentachloride (PCl₅) (1.1 equivalents) carefully at 0 °C.
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Allow the reaction mixture to warm to room temperature and then heat gently to 40-50 °C for 2-4 hours, or until gas evolution ceases.
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Carefully pour the reaction mixture onto crushed ice.
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Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or diethyl ether.
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Wash the combined organic extracts with cold water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-dimethylcyclobutane-1-sulfonyl chloride. Further purification may be achieved by vacuum distillation.
Potential Applications in Drug Discovery and Organic Synthesis
The 3,3-dimethylcyclobutane moiety is a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable properties to drug candidates, such as improved metabolic stability and binding affinity. Sulfonyl chlorides are key intermediates in the synthesis of sulfonamides, a class of compounds with a broad range of biological activities.
Caption: Reaction of 3,3-dimethylcyclobutane-1-sulfonyl chloride to form sulfonamides.
The introduction of the 3,3-dimethylcyclobutane group via the sulfonyl chloride can be a strategic step in the design of novel therapeutic agents. The gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation at that position.
Safety and Handling
As 3,3-dimethylcyclobutane-1-sulfonyl chloride is not a commercially available compound, a specific Safety Data Sheet (SDS) is not available. However, based on the known hazards of other sulfonyl chlorides, the following precautions should be taken:
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Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[2][3]
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Reactivity with Water: They react violently with water, releasing corrosive and toxic gases such as hydrogen chloride.[3] All handling should be performed in a dry environment, and reactions should be conducted under an inert atmosphere.
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Toxicity: Sulfonyl chlorides are generally considered toxic if inhaled or ingested.[4][5]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling this compound.[2][3] All manipulations should be carried out in a well-ventilated fume hood.
Conclusion and Future Outlook
3,3-Dimethylcyclobutane-1-sulfonyl chloride represents an intriguing yet unexplored building block for organic synthesis and drug discovery. While its absence from commercial catalogs and chemical databases presents a challenge, the synthetic routes outlined in this guide provide a clear and plausible pathway for its preparation. The successful synthesis and characterization of this compound will not only expand the toolbox of medicinal chemists but also pave the way for the discovery of novel therapeutic agents incorporating the unique 3,3-dimethylcyclobutane scaffold. It is imperative that any researcher undertaking the synthesis of this novel compound does so with a thorough understanding of the potential hazards and with the implementation of appropriate safety protocols.
References
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PubChem. 3,3-dimethylcyclobutane-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]
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PubChem. 3,3-Dimethylcyclobutane-1-carbonyl chloride. National Center for Biotechnology Information. [Link]
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PubChem. 3,3-Dimethylcyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link]
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